Levonebivolol

Overview

Description

It is a β1 blocker with nitric oxide vasodilators, primarily used for the treatment of hypertension . This compound is a selective beta-1 adrenergic receptor antagonist, which means it selectively blocks the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure .

Preparation Methods

The preparation of Levonebivolol involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of DMSO to achieve a concentration of 40 mg/mL . For industrial production, the compound is synthesized in bulk using similar methods, ensuring high purity and consistency.

Chemical Reactions Analysis

Levonebivolol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric oxide donors and other oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound, which retain the β1 blocking and vasodilatory properties .

Scientific Research Applications

Clinical Applications

1. Hypertension Management

- Levonebivolol has demonstrated significant efficacy in lowering blood pressure in patients with essential hypertension. In randomized controlled trials, doses ranging from 1.25 mg to 40 mg daily resulted in substantial reductions in both systolic and diastolic blood pressure compared to placebo groups. For instance, one study reported a decrease in trough sitting diastolic blood pressure by 8.0-11.2 mm Hg with this compound compared to just 2.9 mm Hg with placebo .

2. Heart Failure Treatment

- Clinical evidence suggests that this compound can improve cardiac function in patients with heart failure. It has been shown to enhance left ventricular ejection fraction and reduce left ventricular volumes, thereby improving overall exercise capacity . The compound's ability to modulate heart function while maintaining metabolic neutrality (not adversely affecting lipid profiles or insulin sensitivity) is particularly noteworthy .

3. Renal Protection

- Emerging research indicates potential renoprotective effects of this compound, especially in models of renal ischemia-reperfusion injury. Studies have suggested that its administration can mitigate renal damage through mechanisms involving reduced oxidative stress and improved hemodynamics .

Research Insights

1. Mechanistic Studies

- Laboratory studies have elucidated the biochemical mechanisms of this compound, highlighting its role in reducing cell proliferation in human coronary smooth muscle cells and endothelial cells . This anti-proliferative effect may have implications for preventing vascular remodeling post-intervention.

2. Anti-Cancer Potential

- Recent investigations have explored the potential of this compound in oncology, particularly regarding melanoma. In vitro studies indicate that it can inhibit melanoma cell proliferation and induce apoptosis . These findings open avenues for further research into its applications beyond cardiovascular diseases.

Data Table: Summary of Clinical Findings on this compound

Mechanism of Action

Levonebivolol exerts its effects by selectively blocking the beta-1 adrenergic receptors in the heart. This action decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function . The compound also induces vasodilation by stimulating the production of nitric oxide, a natural blood vessel relaxant .

Comparison with Similar Compounds

Levonebivolol is unique among beta-blockers due to its nitric oxide-potentiating vasodilatory effect. Similar compounds include nebivolol, atenolol, propranolol, and pindolol. Unlike these compounds, this compound has a dual mechanism of action, combining beta-1 adrenergic receptor antagonism with nitric oxide-mediated vasodilation .

Biological Activity

Levonebivolol, the active enantiomer of nebivolol, is a selective β1-adrenergic antagonist with notable vasodilatory properties. It is primarily used in the management of hypertension and exhibits unique biological activities that differentiate it from other β-blockers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications.

This compound functions as a selective antagonist for β1-adrenergic receptors, which are primarily located in the heart. Its mechanism involves:

- Cardioselectivity : this compound preferentially blocks β1 receptors, leading to decreased heart rate and myocardial contractility, which is beneficial in hypertensive patients .

- Vasodilation : The drug stimulates endothelial nitric oxide (NO) synthase, resulting in increased NO production. This leads to vasodilation through the L-arginine-nitric oxide pathway, enhancing blood flow and reducing systemic vascular resistance .

- Antithrombotic Effects : this compound has demonstrated antithrombotic activity by promoting NO formation from platelets, contributing to its cardiovascular protective effects .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

- Absorption : Peak plasma concentrations are typically reached within 1.5 to 4 hours post-administration.

- Distribution : It is highly protein-bound (approximately 98%), primarily to albumin.

- Metabolism : The drug undergoes hepatic metabolism via glucuronidation and is influenced by genetic variations in CYP2D6 enzyme activity. The half-life varies between fast (12 hours) and slow metabolizers (19 hours), although clinical efficacy remains consistent across different metabolic rates .

Efficacy in Hypertension

A study involving spontaneously hypertensive rats (SHR) assessed the effects of this compound on overactive bladder (OAB) symptoms while monitoring cardiovascular parameters. Key findings included:

- Mean Arterial Pressure (MAP) : this compound administration significantly reduced MAP in SHR without affecting normal MAP levels in control groups .

- Cystometric Parameters : Improvements were noted in cystometric parameters indicative of detrusor overactivity, suggesting a dual benefit for both hypertension and bladder dysfunction .

Comparative Potency

This compound's potency was compared with other β-blockers such as atenolol. In a randomized controlled trial, doses of this compound (2.5 mg) showed significant reductions in exercise-induced heart rate increases compared to placebo, demonstrating its effectiveness in managing cardiovascular responses during physical stress .

Biochemical Markers

Research indicated that treatment with this compound resulted in significant reductions in pro-inflammatory markers such as IL-6 and TNF-α in SHR models. This suggests potential anti-inflammatory effects that may contribute to its therapeutic profile .

Pharmacological Profile of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C22H25F2NO4 |

| Mechanism of Action | β1-Adrenergic receptor antagonist; NO-mediated vasodilation |

| Protein Binding | 98% |

| Half-Life | 12 hours (fast metabolizers); 19 hours (slow metabolizers) |

| Primary Indication | Hypertension |

Summary of Clinical Findings

| Study Focus | Key Findings |

|---|---|

| Impact on MAP | Significant reduction in MAP for SHR |

| Cystometric Parameters | Normalization of detrusor overactivity indicators |

| Inflammatory Markers | Decreased IL-6, TNF-α levels post-treatment |

Q & A

Q. Basic: What analytical methods are recommended for quantifying Levonebivolol in pharmaceutical formulations?

Answer:

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for quantifying this compound. RP-UPLC methods focus on resolving process-related impurities and degradation products under stress conditions (e.g., acid/base hydrolysis, oxidation). Critical parameters include column selection (C18 or equivalent), mobile phase composition (e.g., phosphate buffer with acetonitrile gradient), and detection wavelength (280 nm for UV detection). GC-MS is preferred for trace-level genotoxic impurity analysis, leveraging selective ion monitoring (SIM) modes to distinguish this compound from contaminants .

Q. Basic: How to ensure the stability of this compound during analytical method validation?

Answer:

Stability-indicating methods must include forced degradation studies under thermal, photolytic, and hydrolytic conditions. For example:

- Acid/Base Hydrolysis : Expose samples to 0.1N HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : Use 3% H2O2 at room temperature for 6 hours.

- Photostability : Follow ICH Q1B guidelines (UV and visible light exposure).

Chromatographic separation should resolve degradation products from the parent compound, with validation of specificity, linearity (5–150% of target concentration), and precision (RSD <2%) .

Q. Advanced: How to resolve discrepancies in chiral purity assessments of this compound?

Answer:

Discrepancies arise due to incomplete separation of enantiomers or stereoisomers. Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (methanol:ethanol:diethylamine, 90:10:0.1). Validate using circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration. Cross-reference against pharmacopeial standards (USP/EP) for traceability. Contradictory data may require recalibration of detectors or re-evaluation of column selectivity .

Q. Advanced: What strategies are effective in identifying and characterizing process-related genotoxic impurities in this compound synthesis?

Answer:

- Step 1 : Screen intermediates using in silico tools (e.g., DEREK Nexus) to predict mutagenicity.

- Step 2 : Employ GC-MS with headspace sampling for volatile impurities (e.g., alkyl halides). Limit quantification to 0.03% of the active ingredient.

- Step 3 : For non-volatile impurities, use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Structural elucidation relies on fragmentation patterns (e.g., m/z transitions) and comparison with synthetic standards .

Q. Basic: What are the critical parameters in developing a reverse-phase chromatographic method for this compound?

Answer:

Key parameters include:

- Column : C18 (150 mm × 4.6 mm, 3.5 µm particle size).

- Mobile Phase : Gradient of 0.1% phosphoric acid (pH 2.5) and acetonitrile (15% to 50% over 10 minutes).

- Flow Rate : 1.0 mL/min.

- Detection : UV at 280 nm.

Method robustness is tested by varying pH (±0.2), column temperature (±5°C), and organic modifier concentration (±2%). System suitability criteria: tailing factor <2.0, theoretical plates >2000 .

Q. Advanced: How to design forced degradation studies to validate the stability-indicating properties of this compound analytical methods?

Answer:

Design studies to degrade 10–20% of the active ingredient under:

- Thermal Stress : 80°C for 72 hours.

- Humidity : 75% RH at 40°C for 14 days.

- Oxidation : 3% H2O2 for 6 hours.

Analyze degradation products via LC-MS to identify pathways (e.g., hydroxylation, dealkylation). Quantify impurities using relative response factors (RRF) against the parent compound. Ensure method specificity by confirming baseline separation of all degradation peaks .

Q. Advanced: How to analyze contradictory pharmacokinetic data from different this compound studies?

Answer:

Contradictions may stem from variability in bioanalytical methods (e.g., plasma extraction techniques) or population differences. Conduct a meta-analysis:

- Step 1 : Standardize data using pharmacokinetic parameters (AUC, Cmax, t1/2).

- Step 2 : Apply mixed-effects models to account for inter-study heterogeneity.

- Step 3 : Validate findings using in vitro cytochrome P450 inhibition assays to assess metabolic variability. Cross-reference with clinical trial designs to identify confounding variables (e.g., drug-drug interactions) .

Properties

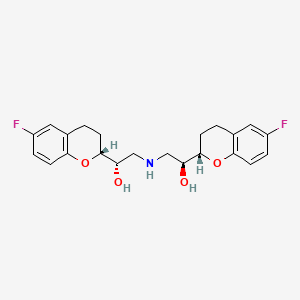

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-YHDSQAASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118457-16-2, 118457-14-0 | |

| Record name | (-)-Nebivolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118457-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebivolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118457-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonebivolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONEBIVOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK2E335DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.